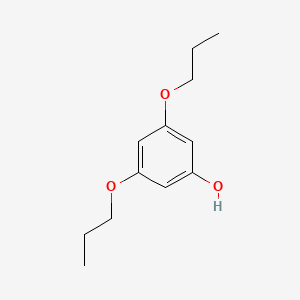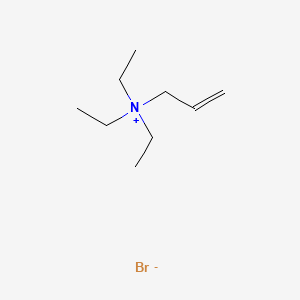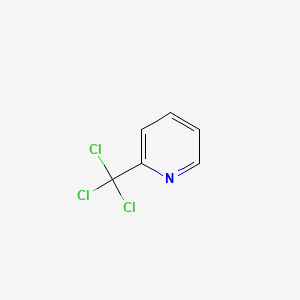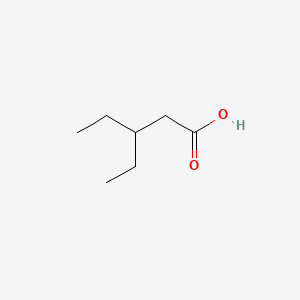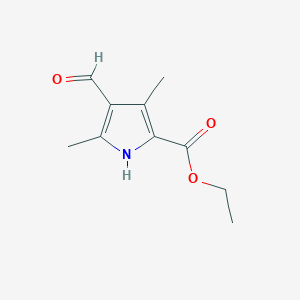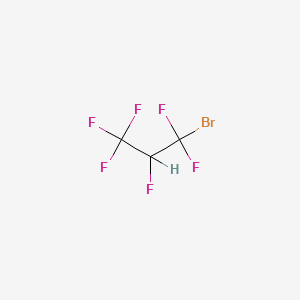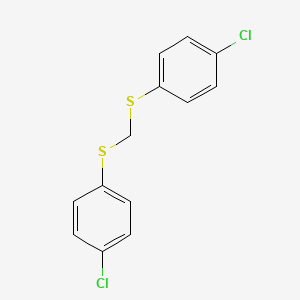
2-Hexanoylthiophene
Vue d'ensemble
Description
2-Hexanoylthiophene is a sulfur-containing organic compound with the chemical formula C10H14OS . It is a heterocyclic compound and a thiophene compound . The common name for this compound is 2-hexanoylthiophene and its CAS Number is 26447-67-6 .
Synthesis Analysis
One method for the synthesis of 2-Hexanoylthiophene involves the reaction of 2-Hexanone with Thiophene-2-boronic acid in the presence of a strong acid catalyst, such as Hydrochloric Acid .
Molecular Structure Analysis
The molecular formula of 2-Hexanoylthiophene is C10H14OS . It has a molecular weight of 182.28300 . The exact mass is 182.07700 .
Physical And Chemical Properties Analysis
2-Hexanoylthiophene has a density of 1.032g/cm3 . Its boiling point is 279.4ºC at 760 mmHg . The flash point is 122.8ºC . The vapor pressure is 0.00403mmHg at 25°C . The index of refraction is 1.514 .
Applications De Recherche Scientifique
Solar Cell Applications
- Polythiophene Solar Cells : A water-soluble derivative of polythiophene, namely poly[3-(sodium-6 hexanoate)thiophene-2,5-diyl], is utilized as a photosensitizer and hole conductor in solid-state polythiophene-sensitized solar cells. This approach demonstrates the potential for developing fully ‘green’ solid-state solar cells (Haeldermans et al., 2008).
Electronic Device Applications
- Ultra-High Vacuum Sublimated Polycrystalline Thin Films : Hexathiophene, a relative of 2-Hexanoylthiophene, shows potential as an active layer in opto-electronic devices. The structure of these materials is crucial for understanding and enhancing the performance of such devices (Campione et al., 2006).
Sensor Applications
- Selective Electrodes : Poly(3,4-ethylenedioxythiophene) doped with hexacyanoferrate ions shows promise in the accumulation of Cu(II) cations. This property is beneficial for applications such as all-solid-state Cu2+-selective electrodes with solvent polymeric polyvinyl chloride (PVC) based membranes, enhancing selectivity and lowering the detection limit of potentiometric response range (Ocypa et al., 2006).
Catalytic Applications
- Desulfurization of Fuels : The transformation of 2-methylthiophene, a compound similar to 2-Hexanoylthiophene, on modified clays indicates its potential application in the desulfurization of fuels. This process is significant for opening the thiophenic ring and forming H2S (Oliveira et al., 2020).
Material Science Applications
- Polythiophene Derivatives : A new polythiophene derivative, poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline, exhibits multichromic properties and can be applied in various material science applications, including electronic displays and sensors (Ozyurt et al., 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is primarily used for research and development purposes
Mode of Action
Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific interactions of 2-Hexanoylthiophene with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, including 2-Hexanoylthiophene, are synthesized through various reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve the condensation of different substrates, leading to the formation of thiophene derivatives .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties . More research is needed to describe the specific effects of 2-Hexanoylthiophene’s action.
Propriétés
IUPAC Name |
1-thiophen-2-ylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZQNUYYOLFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334297 | |
| Record name | 2-Hexanoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26447-67-6 | |
| Record name | 2-Hexanoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

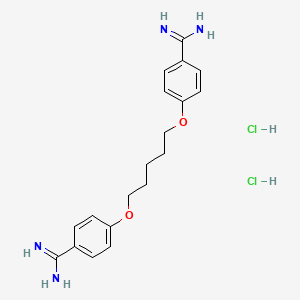
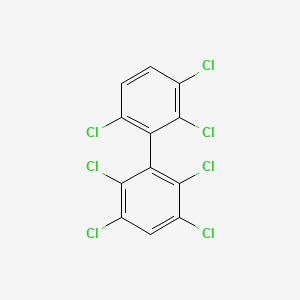
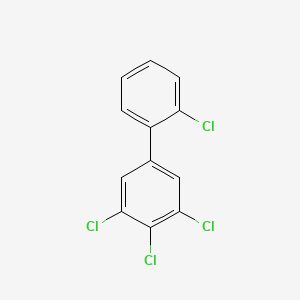
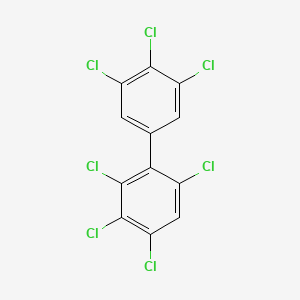
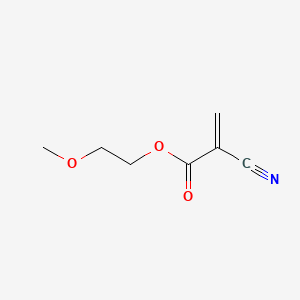
amino]phenyl]-](/img/structure/B1595035.png)
